molecular formula C19H17F3O6 B12718917 Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- CAS No. 83354-78-3

Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-

Cat. No.: B12718917
CAS No.: 83354-78-3
M. Wt: 398.3 g/mol
InChI Key: JGOYJYZVZGDLAZ-SPUZQDLCSA-N
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Description

Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound that features both trifluoromethyl and xylopyranosyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves multiple steps. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with 4-(beta-D-xylopyranosyloxy)benzaldehyde under specific conditions to form the desired methanone compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The xylopyranosyloxy group may facilitate binding to carbohydrate-recognizing proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both trifluoromethyl and xylopyranosyloxy groups. This combination imparts distinct chemical properties, such as enhanced stability and specific biological interactions, making it valuable for various applications .

Properties

CAS No.

83354-78-3

Molecular Formula

C19H17F3O6

Molecular Weight

398.3 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl]-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H17F3O6/c20-19(21,22)12-5-1-10(2-6-12)15(24)11-3-7-13(8-4-11)28-18-17(26)16(25)14(23)9-27-18/h1-8,14,16-18,23,25-26H,9H2/t14-,16+,17-,18+/m1/s1

InChI Key

JGOYJYZVZGDLAZ-SPUZQDLCSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O)O)O

Origin of Product

United States

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